N-(3-chlorophenyl)-6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(3-CHLOROPHENYL)-6-(4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-6-(4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors
Formation of Triazole Ring: This step often involves the cyclization of hydrazine derivatives with appropriate nitriles under acidic or basic conditions.
Formation of Thiadiazine Ring: The triazole intermediate is then reacted with sulfur-containing reagents to form the thiadiazine ring.
Introduction of Substituents:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROPHENYL)-6-(4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one of its substituents with another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens (Cl2, Br2), alkyl halides (R-X), and organometallic reagents (Grignard reagents, organolithium compounds).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
N-(3-CHLOROPHENYL)-6-(4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as a therapeutic agent. It has shown promise in the treatment of various diseases due to its ability to interact with specific biological targets.
Medicine: The compound is being investigated for its potential use in drug development. Its unique structure and biological activity make it a candidate for the treatment of conditions such as cancer, inflammation, and infectious diseases.
Industry: In industrial applications, the compound is used in the development of new materials with specific properties, such as improved strength, flexibility, or resistance to degradation.
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-6-(4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes.
Molecular Targets: The compound may bind to specific enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects.
Pathways Involved: The compound may affect various signaling pathways in the body, leading to changes in cellular function and ultimately contributing to its therapeutic effects.
Comparison with Similar Compounds
N-(3-CHLOROPHENYL)-6-(4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be compared with other similar compounds to highlight its uniqueness:
Uniqueness: The unique combination of substituents in N-(3-CHLOROPHENYL)-6-(4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE gives it distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H20ClN5O2S |
---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C24H20ClN5O2S/c1-32-19-12-10-15(11-13-19)20-21(23(31)26-18-9-5-8-17(25)14-18)33-24-28-27-22(30(24)29-20)16-6-3-2-4-7-16/h2-14,20-21,29H,1H3,(H,26,31) |
InChI Key |
STMNOVCYVVNIRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)C4=CC=CC=C4)C(=O)NC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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